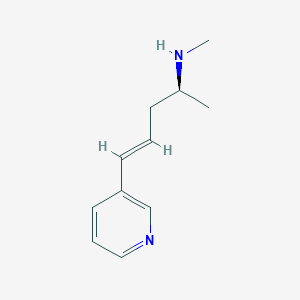
4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-
Descripción general
Descripción
4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-, also known as 4-penten-2-amine, is a chiral amine that is used in the synthesis of various compounds. It is a versatile compound that is used in a variety of scientific applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-penten-2-amine.
Aplicaciones Científicas De Investigación
4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-mine has a variety of scientific research applications due to its unique properties. It is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds, such as peptides and peptidomimetics.
Mecanismo De Acción
4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-mine is a chiral amine, which means that it can bind to other molecules in different ways depending on its configuration. The amine can interact with other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions are important for the biological activity of the amine, as they can affect the binding affinity of the amine for its target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-mine are not well understood, as it has not been extensively studied. However, it has been shown to have some activity in vitro, as it can inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have some antifungal activity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-mine for lab experiments include its low cost and availability, its easy synthesis, and its chiral nature. Its chiral nature makes it useful for synthesis of chiral compounds. However, it can be difficult to obtain pure enantiomeric forms of the amine, as it is usually synthesized as a racemic mixture. Additionally, its biological activity is not well understood, so it is difficult to predict its effects in vivo.
Direcciones Futuras
The potential future directions for 4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-mine include further research into its biological activity, its potential applications in drug design, and its potential use as a catalyst in organic synthesis. Additionally, further research into the synthesis of enantiomerically pure forms of the amine could lead to more efficient and cost-effective synthesis of chiral compounds. Finally, further research into the mechanism of action of the amine could lead to a better understanding of its biological activity and potential therapeutic applications.
Propiedades
IUPAC Name |
(E,2S)-N-methyl-5-pyridin-3-ylpent-4-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10(12-2)5-3-6-11-7-4-8-13-9-11/h3-4,6-10,12H,5H2,1-2H3/b6-3+/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJOUFGBRDCNE-YVGDHZEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC1=CN=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/C1=CN=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



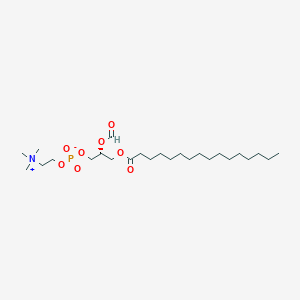
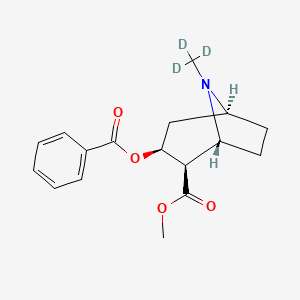
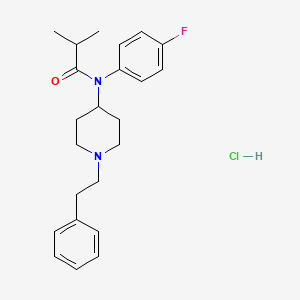
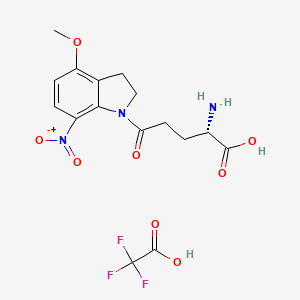
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)
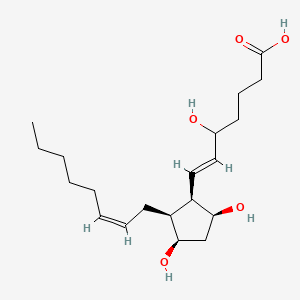
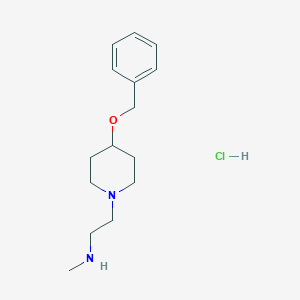

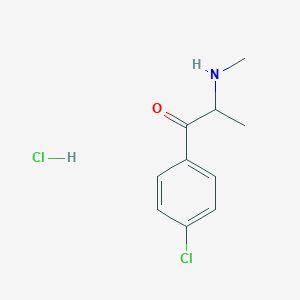
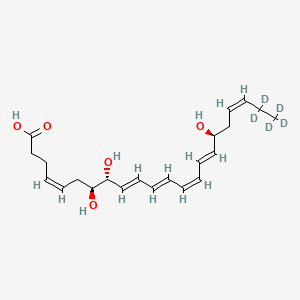



![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)